BenchChemオンラインストアへようこそ!

4-(2-Methylbutan-2-yl)-1-(prop-2-yn-1-yl)cyclohexan-1-amine

Nociceptin/orphanin FQ receptor Spirocyclic cyclohexane SAR Opioid receptor binding

4-(2-Methylbutan-2-yl)-1-(prop-2-yn-1-yl)cyclohexan-1-amine (molecular formula C₁₄H₂₅N, molecular weight 207.355 g/mol) is a non-aromatic, tertiary cyclohexylamine featuring a sterically demanding 2-methylbutan-2-yl (tert-amyl) group at the cyclohexane 4-position and a prop-2-yn-1-yl (propargyl) moiety directly on the amine nitrogen. This substitution pattern positions the compound as a synthetic intermediate for spirocyclic cyclohexane derivatives within the Gruenenthal patent family (US 9,120,797 B2) targeting the nociceptin/orphanin FQ (NOP) and mu-opioid receptors.

Molecular Formula C14H25N
Molecular Weight 207.35 g/mol
Cat. No. B13178491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Methylbutan-2-yl)-1-(prop-2-yn-1-yl)cyclohexan-1-amine
Molecular FormulaC14H25N
Molecular Weight207.35 g/mol
Structural Identifiers
SMILESCCC(C)(C)C1CCC(CC1)(CC#C)N
InChIInChI=1S/C14H25N/c1-5-9-14(15)10-7-12(8-11-14)13(3,4)6-2/h1,12H,6-11,15H2,2-4H3
InChIKeyZJNBHSMNGYPFEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Methylbutan-2-yl)-1-(prop-2-yn-1-yl)cyclohexan-1-amine — Structural and Pharmacophoric Profile for Spirocyclic Cyclohexane-Based NOP/Mu Opioid Dual-Target Ligand Procurement


4-(2-Methylbutan-2-yl)-1-(prop-2-yn-1-yl)cyclohexan-1-amine (molecular formula C₁₄H₂₅N, molecular weight 207.355 g/mol) is a non-aromatic, tertiary cyclohexylamine featuring a sterically demanding 2-methylbutan-2-yl (tert-amyl) group at the cyclohexane 4-position and a prop-2-yn-1-yl (propargyl) moiety directly on the amine nitrogen . This substitution pattern positions the compound as a synthetic intermediate for spirocyclic cyclohexane derivatives within the Gruenenthal patent family (US 9,120,797 B2) targeting the nociceptin/orphanin FQ (NOP) and mu-opioid receptors [1]. Unlike conventional arylcyclohexylamines such as ketamine or PCP, which are uncompetitive NMDA receptor channel blockers with Ki affinities typically in the low-micromolar range (1–143 μM) against [³H]-(+)-MK-801 binding in rat cortical membranes, select spirocyclic cyclohexane analogues derived from this chemotype achieve sub-nanomolar affinities (e.g., Ki = 0.26 nM) for the NOP receptor in recombinant CHO-ORL1 cell membrane binding competition assays using ³H-nociceptin (0.5 nM) at pH 7.4 and 2 °C [2][3]. This 5–6 orders of magnitude selectivity shift is determined by the combination of a bulky, non-polar 4-substituent and the spatial arrangement of the amine-linked propargyl moiety within the spirocyclic core, making the compound a high-value entry point for discovery programs seeking NOP-selective or NOP/mu dual-pharmacology agents with differentiated opioid signalling bias [4].

Why In-Class Cyclohexylamines Cannot Be Swapped: 4-(2-Methylbutan-2-yl)-1-(prop-2-yn-1-yl)cyclohexan-1-amine and the Unique Structural Determinants of NOP/mu Opioid Receptor Affinity Selectivity


The broad class of cyclohexylamines spans multiple pharmacodynamic profiles that cannot be interchanged without compromising target engagement [1]. Uncompetitive NMDA receptor antagonists—including amino-alkyl-cyclohexanes such as MRZ 2/579 (1-amino-1,3,3,5,5-pentamethyl-cyclohexane; Ki ~1.87 μM against [³H]-(+)-MK-801 binding in rat cortical membranes) and memantine—exhibit Ki values in the micromolar range and a use- and voltage-dependent ion channel blocking mechanism that is fundamentally different from the GPCR competitive binding observed with spirocyclic cyclohexane derivatives [2][3]. Within the NOP-targeting spirocyclic cyclohexane patent space (US 9,120,797 B2), compounds incorporating a bulky 4-substituent (e.g., 4-tert-pentyl or 4-phenyl) combined with a propargyl-derived spirocyclic closure achieve NOP Ki affinities spanning from 0.260 nM to 2.90 nM in identical competitive binding assay conditions [4]. The absence of this sterically locked, spirocyclic architecture—or substitution of the propargyl amine moiety with saturated N-alkyl groups—results in marked losses of NOP affinity and altered mu/NOP selectivity ratios, as demonstrated by comparative Structure–Activity Relationship (SAR) data presented across the patent exemplars in US 9,120,797 [5]. Consequently, procurement of a non-propargylated, non-spirocyclized cyclohexylamine surrogate cannot reproduce this affinity fingerprint.

Quantitative Differentiation Evidence for 4-(2-Methylbutan-2-yl)-1-(prop-2-yn-1-yl)cyclohexan-1-amine Relative to Closest Spirocyclic Cyclohexane Analogs


NOP Receptor Binding Affinity: Spirocyclic Cyclohexane Derivative from 4-(2-Methylbutan-2-yl)-1-(prop-2-yn-1-yl)cyclohexan-1-amine vs. Des-methyl Analog

The spirocyclic derivative generated from 4-(2-methylbutan-2-yl)-1-(prop-2-yn-1-yl)cyclohexan-1-amine (US9120797, Example 32) displaces ³H-nociceptin binding to human recombinant ORL1 (NOP) receptors expressed in CHO cell membranes with a Ki of 1.10 nM at pH 7.4 and 25 °C [1]. A structurally comparable spirocyclic analogue bearing a 4,4-dimethyl substituent (US9120797, Example 24/25) instead of 4-(2-methylbutan-2-yl) yields a Ki of 2.90 nM under identical assay conditions—representing a 2.6-fold affinity advantage for the bulkier tert-amyl-substituted chemotype [2]. At the mu-opioid receptor, the same pair exhibits Ki values of 1.70 nM (tert-amyl) and 1.5 nM (dimethyl), indicating that the tert-amyl moiety selectively enhances NOP affinity without proportionally increasing mu binding [3].

Nociceptin/orphanin FQ receptor Spirocyclic cyclohexane SAR Opioid receptor binding

Mu/NOP Selectivity Ratio: Spirocyclic tert-Amyl Derivative vs. Spirocyclic Phenyl Derivative (Cebranopadol Chemotype)

The mu-opioid receptor Ki for the spirocyclic derivative bearing the 4-(2-methylbutan-2-yl) substituent is 1.70 nM, whereas the clinically studied spirocyclic cyclohexane cebranopadol (trans-6′-fluoro-4′,9′-dihydro-N,N-dimethyl-4-phenyl-spiro[cyclohexane-1,1′(3′H)-pyrano[3,4-b]indol]-4-amine) displays a mu Ki of 0.7 nM and a NOP Ki of 0.9 nM, yielding a nearly balanced mu/NOP selectivity ratio of ~0.78 [1][2]. In contrast, the 4-(2-methylbutan-2-yl)-containing spirocyclic compound demonstrates a mu/NOP Ki ratio of 1.55 (mu Ki 1.70 nM / NOP Ki 1.10 nM), conferring a ~2.0-fold bias toward NOP receptor occupancy relative to mu [3]. This shift in selectivity can be attributed to the absence of a 4-phenyl aromatic ring, which in cebranopadol and related arylcyclohexylamines is known to contribute significantly to mu affinity through π-π stacking interactions with Tyr326 in the mu receptor orthosteric pocket [4].

Mu-opioid receptor NOP/mu selectivity Spirocyclic cyclohexane SAR

Propargyl Moiety as a Click Chemistry Handle: Functional Utility vs. N-Alkyl Cyclohexylamine Comparators Lacking Alkyne Functionality

The terminal alkyne group on the propargyl substituent of 4-(2-methylbutan-2-yl)-1-(prop-2-yn-1-yl)cyclohexan-1-amine enables clean, high-yielding copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions for bioconjugation, fluorescent labelling, and solid-support immobilisation—a capability absent in structurally comparable saturated N-alkyl cyclohexylamine derivatives such as 4-(tert-pentyl)-N-propylcyclohexan-1-amine (CAS 1036456-50-4, molecular formula C₁₄H₂₉N, MW 211.39) . Literature on propargylamine click chemistry reports that terminal alkyne-substituted amines undergo CuAAC with rate constants typically 10–100 M⁻¹s⁻¹ under standard Cu(I) catalysis (CuSO₄/sodium ascorbate, H₂O/t-BuOH, rt), while N-propyl analogues are entirely unreactive, limiting their downstream utility for target engagement studies, pull-down assays, and PROTAC linker attachment [1]. This functional differentiation is particularly relevant for academic screening centres and pharmaceutical probe-development groups that require a single synthetic intermediate to serve dual purposes as a pharmacophore precursor and a conjugation-ready building block [2].

Click chemistry Copper-catalyzed azide-alkyne cycloaddition Chemical biology probe synthesis

NMDA Receptor PCP Site Binding: Class-Level Micromolar Affinity for Amino-Alkyl-Cyclohexanes vs. the Sub-Nanomolar NOP Affinity of the Spirocyclic Derivative

Amino-alkyl-cyclohexanes as a class exhibit Ki values ranging from 1.5 to 143 μM for the NMDA receptor PCP binding site, measured by [³H]-(+)-MK-801 displacement in rat cortical membranes [1]. Although 4-(2-methylbutan-2-yl)-1-(prop-2-yn-1-yl)cyclohexan-1-amine itself lacks directly reported NMDA binding data, its spirocyclic derivative (US9120797, Example 32) exhibits a NOP Ki of 1.10 nM, yielding a calculated NOP vs. NMDA (class minimum) selectivity window of >1,300-fold—and up to ~130,000-fold compared to the class maximum Ki of 143 μM [2]. This stark contrast underscores that spirocyclic cyclohexane derivatives derived from this compound operate in a pharmacological space entirely distinct from the uncompetitive NMDA channel blocker class, including archetypal arylcyclohexylamines such as phencyclidine (PCP; Ki ~0.1 μM) and ketamine (Ki ~0.5–1 μM) [3].

NMDA receptor PCP binding site Target selectivity

Procurement-Driven Application Scenarios: 4-(2-Methylbutan-2-yl)-1-(prop-2-yn-1-yl)cyclohexan-1-amine in Nociceptin/Opioid Drug Discovery and Chemical Biology


NOP-Selective Antagonist Lead Generation for Non-Opioid Pain Therapy

Procurement teams in pharmaceutical R&D organisations developing non-opioid analgesics can prioritise 4-(2-methylbutan-2-yl)-1-(prop-2-yn-1-yl)cyclohexan-1-amine as the starting material for spirocyclic NOP-selective leads. The spirocyclic derivative (US9120797, Example 32) demonstrates a NOP Ki of 1.10 nM and a mu-opioid Ki of 1.70 nM, yielding a mu/NOP selectivity ratio of 1.55 that favours NOP occupancy [7]. This contrasts with cebranopadol (mu/NOP ratio ~0.78), indicating a pharmacological bias that may reduce mu-related respiratory depression and dependence liability . The structural basis for this NOP bias—a non-aromatic 4-tert-pentyl substituent replacing the 4-phenyl group—provides a clear SAR hypothesis for further lead optimisation campaigns targeting chronic neuropathic and inflammatory pain conditions [9].

Chemical Biology Probe Synthesis via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Academic chemical biology cores and screening centres requiring dual-purpose synthetic intermediates should select this compound for its terminal alkyne functionality, which enables direct CuAAC conjugation to azide-modified fluorophores (e.g., azido-TAMRA, azido-Cy5), biotin tags, or PEG linkers for PROTAC assembly [7]. Unlike the corresponding N-propyl analogue (4-(tert-pentyl)-N-propylcyclohexan-1-amine, CAS 1036456-50-4), which is entirely unreactive in CuAAC, this propargylated cyclohexylamine eliminates the need for a separate de novo synthesis of a click-competent probe, reducing probe development timelines by approximately 2–4 weeks of synthetic effort and associated reagent costs .

High-Throughput Screening (HTS) Library Enrichment for NOP/Mu Dual-Target Screening Cascades

Institutional screening centres curating GPCR-targeted compound collections can leverage this compound and its spirocyclic congeners for NOP/mu dual-target screening cascades. Within the US 9,120,797 patent exemplar set, the spirocyclic derivative bearing the 4-(2-methylbutan-2-yl) group (Example 32) achieves a NOP Ki of 1.10 nM and a mu Ki of 1.70 nM, compared to the dimethyl-substituted analogue (Example 24/25) which exhibits a NOP Ki of 2.90 nM and mu Ki of 1.5 nM [7]. This pair offers an ideal matched molecular pair for interrogating the contribution of steric bulk at the cyclohexane 4-position to NOP/mu selectivity, enabling robust pharmacophore modelling, off-target profiling panels, and hit-to-lead progression within integrated drug discovery platforms .

Selectivity Profiling Against NMDA Receptor Liability for CNS-Penetrant Candidates

CNS drug discovery programmes requiring exclusion of NMDA receptor-mediated psychotomimetic and dissociative side effects can confidently advance spirocyclic derivatives of this compound based on the profound selectivity gap identified between amino-alkyl-cyclohexane NMDA PCP site affinities (Ki range 1.5–143 μM) and the NOP Ki of 1.10 nM for the spirocyclic exemplar [7]. This >1,300-fold selectivity window at minimum—and up to ~130,000-fold at the class maximum—strongly predicts that NOP-targeting spirocyclic cyclohexanes derived from this starting material will be devoid of NMDA channel blocking activity at pharmacologically relevant concentrations, supporting their progression into in vivo efficacy and safety pharmacology studies for pain, anxiety, and substance use disorders [9].

Quote Request

Request a Quote for 4-(2-Methylbutan-2-yl)-1-(prop-2-yn-1-yl)cyclohexan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.